Ciclo-somatostatina

Descripción general

Descripción

La Ciclosomatostatina es un péptido que funciona como inhibidor de la liberación de la hormona del crecimiento. Actúa uniéndose a los receptores de somatostatina en la superficie de las células de la hipófisis, inhibiendo así la liberación de la hormona del crecimiento .

Aplicaciones Científicas De Investigación

La Ciclosomatostatina se ha estudiado en varios contextos:

Investigación del cáncer: Inhibe la señalización del receptor de somatostatina tipo 1 (SSTR1) y disminuye la proliferación celular en células de cáncer colorrectal (CCR).

Trastornos neuroendocrinos: Su antagonismo del receptor de somatostatina lo hace relevante para el manejo de tumores neuroendocrinos.

Regulación del crecimiento: Al modular la liberación de la hormona del crecimiento, la Ciclosomatostatina puede tener implicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de la Ciclosomatostatina implica la unión a los receptores de somatostatina (SSTR), particularmente SSTR1. Esta interacción inhibe las vías de señalización posteriores, afectando la proliferación celular y la liberación de hormonas.

Análisis Bioquímico

Biochemical Properties

Cyclosomatostatin interacts with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). It inhibits the signaling pathways mediated by these receptors, thereby blocking the effects of somatostatin. This compound has been shown to decrease cell proliferation, reduce the size of ALDH+ cell populations, and inhibit sphere formation in colorectal cancer cells . Additionally, cyclosomatostatin can modulate the release of growth hormone, insulin, and glucagon by blocking somatostatin’s inhibitory effects .

Cellular Effects

Cyclosomatostatin exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, it inhibits cell proliferation and reduces the size of ALDH+ cell populations . It also affects cell signaling pathways by inhibiting somatostatin receptor type 1 (SSTR1) signaling, which contributes to the quiescence of colon cancer stem cells . Furthermore, cyclosomatostatin has been shown to influence gene expression and cellular metabolism by modulating the activity of somatostatin receptors .

Molecular Mechanism

The molecular mechanism of cyclosomatostatin involves its binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, cyclosomatostatin inhibits the downstream signaling pathways mediated by somatostatin. This includes the inhibition of enzyme activity, such as the suppression of growth hormone, insulin, and glucagon release . Additionally, cyclosomatostatin can modulate gene expression by affecting the signaling pathways regulated by somatostatin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclosomatostatin have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . In vitro studies have shown that cyclosomatostatin can fully block the effects of somatostatin and partially reverse the inhibitory effects of cortistatin . Long-term effects on cellular function include the inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of cyclosomatostatin vary with different dosages in animal models. In aged rats, cyclosomatostatin dose-dependently induces catalepsy, a model of extrapyramidal disorders . This cataleptic response can be reversed by a somatostatin analog, octreotide . Additionally, cyclosomatostatin has been shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in tilapia . High doses of cyclosomatostatin may lead to toxic or adverse effects, such as catalepsy in aged rats .

Metabolic Pathways

Cyclosomatostatin is involved in various metabolic pathways, particularly those regulated by somatostatin receptors. It blocks the effects of somatostatin on airway β-adrenergic function, CRF-induced suppression of gastric emptying, and modulation of acetylcholine release . Additionally, cyclosomatostatin can influence metabolic flux and metabolite levels by inhibiting somatostatin receptor signaling pathways .

Transport and Distribution

Cyclosomatostatin is transported and distributed within cells and tissues through a multispecific transporter system. This system is responsible for the rapid elimination of cyclosomatostatin via the biliary pathway . The compound’s transport is driven by a sodium gradient and membrane potential, allowing it to interact with various transporters and binding proteins . Cyclosomatostatin’s localization and accumulation within cells are influenced by its interactions with these transporters .

Subcellular Localization

The subcellular localization of cyclosomatostatin is highly specific to the receptor type it interacts with. Somatostatin receptor type 1 (SSTR1) is targeted pre-synaptically to axons, while other receptor types are distributed post-synaptically to neuronal somata and dendrites . This localization is crucial for cyclosomatostatin’s activity and function, as it allows the compound to effectively modulate somatostatin receptor signaling pathways .

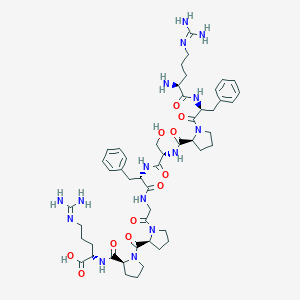

Métodos De Preparación

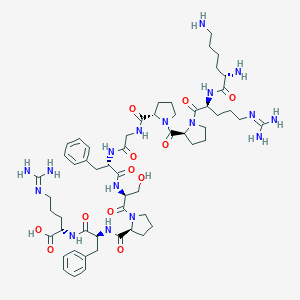

Rutas sintéticas y condiciones de reacción: Las rutas sintéticas específicas para la Ciclosomatostatina no están ampliamente documentadas en la literatura. Suele obtenerse mediante síntesis de péptidos en fase sólida (SPPS) utilizando química Fmoc (9-fluorenilmetoxicarbonilo). En la SPPS, la cadena peptídica se alarga paso a paso sobre un soporte sólido, agregando cada residuo de aminoácido secuencialmente. Los grupos protectores se utilizan para evitar reacciones secundarias no deseadas durante el acoplamiento.

Métodos de producción industrial: La producción a escala industrial de Ciclosomatostatina puede involucrar síntesis química o expresión recombinante en sistemas microbianos. La información detallada sobre los métodos de producción a gran escala es limitada.

Análisis De Reacciones Químicas

Tipos de reacciones: La Ciclosomatostatina no experimenta transformaciones químicas extensas debido a su estructura cíclica estable. Puede participar en la hidrólisis de enlaces peptídicos en ciertas condiciones.

Reactivos y condiciones comunes:Hidrólisis de enlaces peptídicos: La Ciclosomatostatina puede dividirse en sus aminoácidos constituyentes utilizando enzimas proteolíticas como la tripsina o la quimotripsina.

Síntesis de péptidos en fase sólida (SPPS): Los aminoácidos protegidos con Fmoc, los reactivos de acoplamiento (por ejemplo, HBTU, HATU) y la base (por ejemplo, DIEA) se utilizan comúnmente en la SPPS.

Productos principales: El producto principal de la hidrólisis de Ciclosomatostatina son los aminoácidos individuales que constituyen su secuencia.

Comparación Con Compuestos Similares

La Ciclosomatostatina comparte similitudes con otros análogos de la somatostatina, como la octreótida y la lanreótida. Su estructura cíclica única la distingue de los análogos lineales.

Propiedades

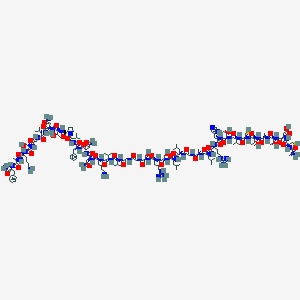

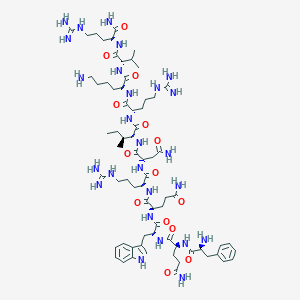

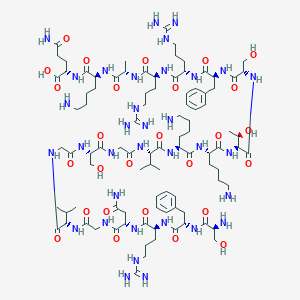

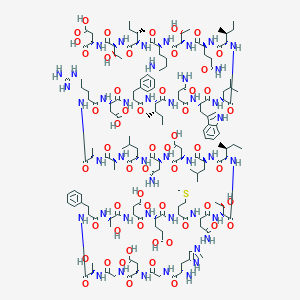

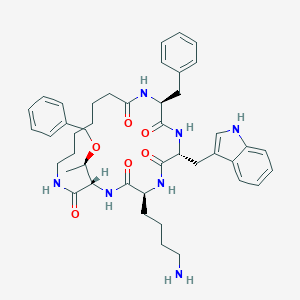

IUPAC Name |

(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHQZYJGWGAKN-ZUWUZHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004468 | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-54-1 | |

| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

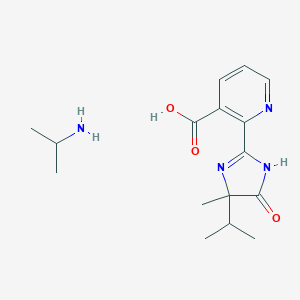

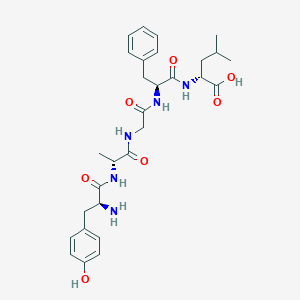

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

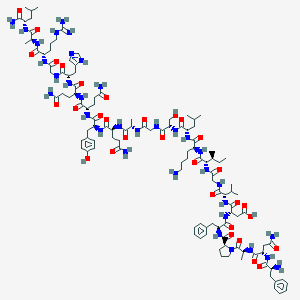

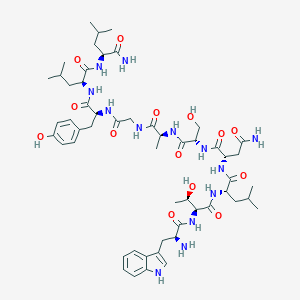

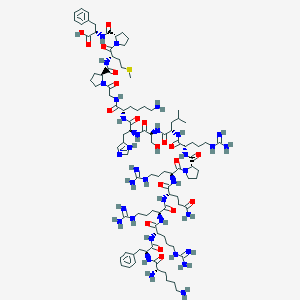

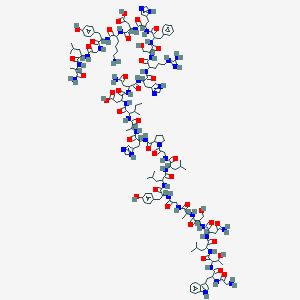

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.